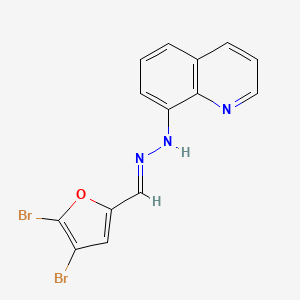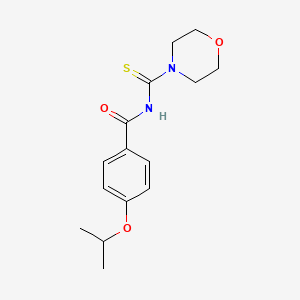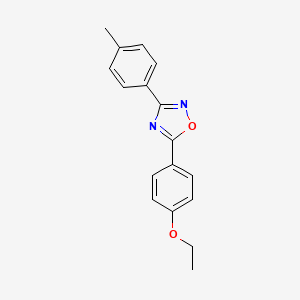![molecular formula C18H18N2O2 B5844399 2-hydroxy-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-phenylacetohydrazide](/img/structure/B5844399.png)
2-hydroxy-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-phenylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-phenylacetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a hydrazide group, a phenyl ring, and a hydroxy group, which contribute to its distinctive properties.
Méthodes De Préparation
The synthesis of 2-hydroxy-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-phenylacetohydrazide typically involves the condensation of 2-hydroxy-2-phenylacetohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-hydroxy-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-phenylacetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-hydroxy-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-phenylacetohydrazide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 2-hydroxy-N,N-dimethylacetamide
- 4-hydroxy-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide These compounds share some structural similarities but differ in their specific functional groups and chemical properties, which can influence their reactivity and applications.
Propriétés
IUPAC Name |
2-hydroxy-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-14(12-15-8-4-2-5-9-15)13-19-20-18(22)17(21)16-10-6-3-7-11-16/h2-13,17,21H,1H3,(H,20,22)/b14-12+,19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZPQHGHORQYJB-QQWZAAIYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(4-chlorobenzyl)oxy]benzyl}aniline](/img/structure/B5844322.png)

![N-(4-fluorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5844334.png)


![6-CHLORO-7-[(3,5-DIMETHYLPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE](/img/structure/B5844344.png)
![1-(2-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5844348.png)
![3-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole](/img/structure/B5844361.png)


![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B5844403.png)
![N-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-phenyl-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5844417.png)

